N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both pyridyl and phenyl groups, along with chlorine and fluorine substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, fluorinating agents, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
N~4~-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N4-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N~4~-(2-CHLORO-3-PYRIDYL)-N-(4-TRIFLUOROMETHYLTHIOPHENYL)FORMAMIDE: Shares a similar pyridyl structure but differs in the presence of a trifluoromethylthio group.
2-CHLOROPYRIDINE-3-BORONIC ACID: Contains a chloropyridyl group but differs in its boronic acid functionality.
Uniqueness
N~4~-(2-CHLORO-3-PYRIDYL)-1-(4-FLUOROPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of chloropyridyl and fluorophenyl groups, along with the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
1011399-14-6 |
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Molecular Formula |
C20H15ClFN5O |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15ClFN5O/c1-11-10-15(20(28)25-16-4-3-9-23-18(16)21)17-12(2)26-27(19(17)24-11)14-7-5-13(22)6-8-14/h3-10H,1-2H3,(H,25,28) |
InChI Key |
HPZSYRDGWHGHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NC4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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